molecular formula C15H14ClNO B3278900 N-(2-Chloro-2-phenylethyl)benzamide CAS No. 68342-69-8

N-(2-Chloro-2-phenylethyl)benzamide

Cat. No. B3278900
CAS RN: 68342-69-8
M. Wt: 259.73 g/mol
InChI Key: FCYCPBVESDXWLH-UHFFFAOYSA-N
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Description

N-(2-Chloro-2-phenylethyl)benzamide, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPEB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Biological Activity Studies

A study by Imramovský et al. (2011) explored a series of compounds related to N-(2-Chloro-2-phenylethyl)benzamide, focusing on their biological activity. The compounds were tested for their efficacy against various mycobacterial, bacterial, and fungal strains, as well as their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Their activity was found to be comparable or superior to several standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).

Receptor Agonist Development

Dvorak et al. (2015) identified a compound closely related to this compound as a potent agonist for the GPR139 receptor. This compound showed promise in crossing the blood-brain barrier and was deemed suitable for oral dosing in rats, highlighting its potential for therapeutic applications (Dvorak et al., 2015).

Antiproliferative and Cytotoxic Activities in Cancer

Another study by Imramovský et al. (2013) investigated various substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activities in cancer cell lines. Certain compounds exhibited significant effectiveness against human cancer cell lines, and one of the most potent compounds induced apoptosis in melanoma cells, suggesting potential for cancer treatment (Imramovský et al., 2013).

Chemical Synthesis and Analysis

Miao et al. (2015) utilized N-(2-Chloro-phenyl)-2-halo-benzamides in the one-pot synthesis of 2-arylbenzoxazole derivatives. This work demonstrated the potential of such compounds in organic synthesis, specificallyin creating benzoxazole derivatives through copper-catalyzed reactions. The study provided insights into clean reaction conditions and efficient production methods (Miao et al., 2015).

Spectroscopic and Theoretical Investigations

Niemczynowicz et al. (2019) conducted a detailed spectroscopic and theoretical investigation of 2-Hydroxy-N-(2-phenylethyl)benzamide, a compound closely related to this compound. They studied its physicochemical behavior in various solvents and observed a dual fluorescence effect. This research provides valuable insights into the fluorescence properties of such compounds, which could have implications in material science and molecular imaging (Niemczynowicz et al., 2019).

Anti-Tubercular Applications

In 2018, Nimbalkar et al. synthesized a series of novel benzamide derivatives, including compounds similar to this compound, and evaluated them for anti-tubercular activity. The compounds showed promising results against Mycobacterium tuberculosis, demonstrating potential as a new class of anti-tubercular agents (Nimbalkar et al., 2018).

properties

IUPAC Name

N-(2-chloro-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-14(12-7-3-1-4-8-12)11-17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCPBVESDXWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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